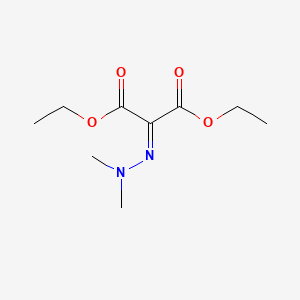
2-(Phenyldiazenyl)propanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) is a chemical compound with the molecular formula C9H12N6 and a molecular weight of 204.112344. It is also known by its IUPAC name, 2-phenyldiazenylpropanediimidamide . This compound is characterized by the presence of a phenyldiazenyl group attached to a propanediimidamide backbone, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phenyldiazenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It may be used in industrial processes and applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) involves its interaction with specific molecular targets and pathways The phenyldiazenyl group may play a key role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propanediimidamide,2-(2-phenyldiazenyl)-, hydrochloride (1:2) is unique due to its specific chemical structure, which includes a phenyldiazenyl group attached to a propanediimidamide backbone. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-phenyldiazenylpropanediimidamide |
InChI |
InChI=1S/C9H12N6/c10-8(11)7(9(12)13)15-14-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H3,12,13) |
InChI Key |
DUTJFFGOOSJANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


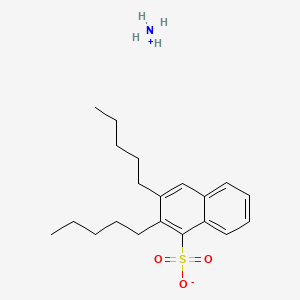
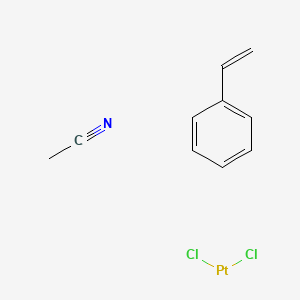
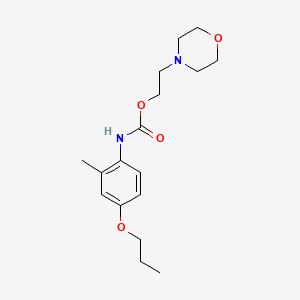

![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
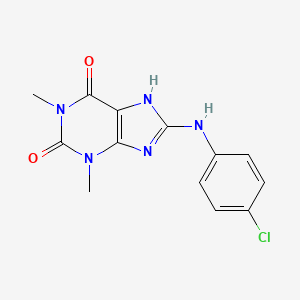
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)





